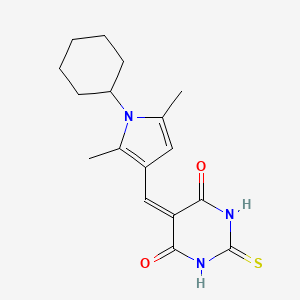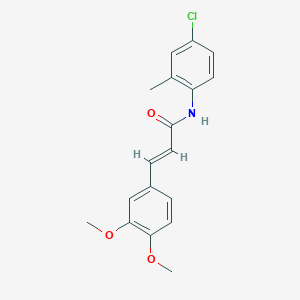
5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrole ring with a pyrimidine-4,6-dione core, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring, which is then coupled with a cyclohexyl group The next step involves the formation of the pyrimidine-4,6-dione core through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-oxo-dihydro-pyrimidine-4,6-dione: Similar structure but with an oxo group instead of a thioxo group.
5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione derivatives: Variations in the substituents on the pyrrole or pyrimidine rings.
Uniqueness
The presence of both the thioxo group and the specific substitution pattern on the pyrrole ring makes this compound unique
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H21N3O2S/c1-10-8-12(9-14-15(21)18-17(23)19-16(14)22)11(2)20(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3,(H2,18,19,21,22,23) |
InChI Key |
QWNRTVZJEMWYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B11523637.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 4-chlorobenzoate](/img/structure/B11523639.png)
![N-[4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide](/img/structure/B11523642.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4,7,7,9,9-pentamethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)ethyl]propanamide](/img/structure/B11523643.png)

![2-chloro-N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-5-iodobenzohydrazide](/img/structure/B11523652.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11523653.png)
![2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11523659.png)
![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B11523668.png)

![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-6-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B11523690.png)

![4-[(2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B11523703.png)
![2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B11523717.png)
